1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog
Preparation Methods
The synthesis of 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of hydroxyl groups, selective fluorination, and iodination of the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-
Properties
IUPAC Name |
[3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENGCVQLDKVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FIN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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